![molecular formula C18H24BrNO3 B1374817 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester CAS No. 1251015-93-6](/img/structure/B1374817.png)
3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester
Übersicht
Beschreibung
The compound is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the bromo-phenyl group suggests that this compound could have interesting chemical properties and potential applications in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of amines with 1,4-diketones to form pyrroles .Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, a phenyl ring substituted with a bromine atom, and a carboxylic acid ester group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The presence of the bromo-phenyl group could also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One-Step Synthesis Processes
Researchers have developed one-step, continuous flow synthesis methods for pyrrole-3-carboxylic acids, which include compounds similar to the chemical . This method utilizes HBr generated in the Hantzsch reaction for in situ hydrolysis of tert-butyl esters (Herath & Cosford, 2010).
Diastereoselective Synthesis Approaches
There is significant research into the diastereoselective synthesis of pyrrole carboxylic acid esters, which helps in creating structurally complex and specific molecules (W. Murray et al., 2003).
Crystal Structure Analysis
Studies have focused on the crystal structure of pyrrole derivatives, contributing valuable insights into their molecular configurations and potential applications in materials science (B. D. Patel et al., 2012).
Chemical Reactions with Singlet Oxygen
The reactions of similar pyrrole carboxylic acid esters with singlet oxygen have been studied, leading to the development of 5-substituted pyrroles and other compounds (H. Wasserman et al., 2004).
Potential Applications in Material Science
Development of Functional Materials
The synthesis and modification of pyrrole carboxylic acid esters have implications in creating new materials with specific chemical properties, which can be tailored for various industrial applications (M. Trollsås et al., 2000).
Creating Spirocyclic Compounds
The synthesis of spirocyclic compounds using pyrrole carboxylic acid esters opens doors to the creation of novel materials with unique properties, potentially useful in pharmaceuticals and other industries (J. C. Hodges et al., 2004).
Computational Chemistry and Molecular Modeling
- Ab Initio and DFT Calculations: Advanced computational methods like ab initio and DFT calculations have been employed to understand the molecular structure of pyrrole carboxylic acid esters, aiding in the prediction and optimization of their chemical behavior (B. D. Patel et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3a-(4-bromophenyl)-2,3,4,5,7,7a-hexahydropyrano[3,4-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-22-12-15(18)20)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGYDBVHHRDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1COCC2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



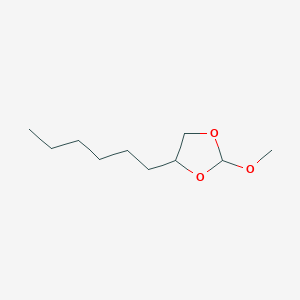
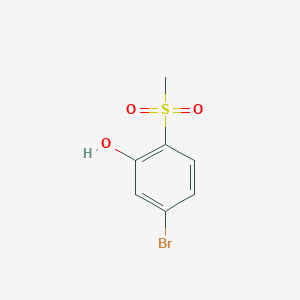



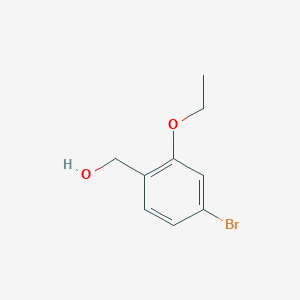

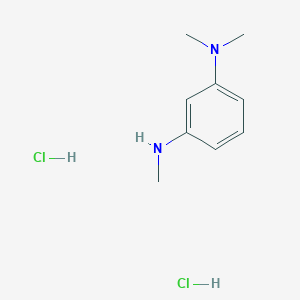

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
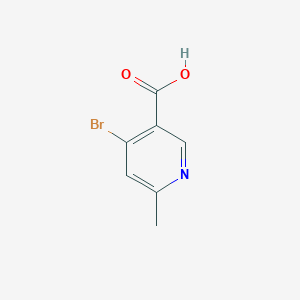
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)

